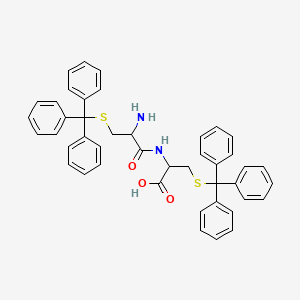
s-Tritylcysteinyl-s-tritylcysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Tritylcysteinyl-s-tritylcysteine is a compound known for its significant biological and chemical properties. It is a derivative of s-Trityl-l-cysteine, which is recognized for its anticancer activity due to its potent inhibitory effect on human mitotic kinesin Eg5 . This compound contains two trityl groups attached to cysteine residues, making it a unique and valuable molecule in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Tritylcysteinyl-s-tritylcysteine typically involves the protection of cysteine residues with trityl groups. The process begins with the reaction of cysteine with trityl chloride in the presence of a base such as triethylamine. This reaction results in the formation of s-Trityl-l-cysteine. The subsequent step involves the coupling of two s-Trityl-l-cysteine molecules using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors facilitates the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
s-Tritylcysteinyl-s-tritylcysteine undergoes various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The trityl groups can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for deprotection of trityl groups.
Major Products Formed
Oxidation: Formation of disulfide-linked cysteine derivatives.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of deprotected cysteine or other functionalized derivatives.
Scientific Research Applications
s-Tritylcysteinyl-s-tritylcysteine has diverse applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a protecting group for thiol functionalities.
Biology: Studied for its role in inhibiting kinesin Eg5, which is crucial for mitotic spindle formation.
Industry: Utilized in the development of novel therapeutic agents and as a tool in chemical biology research.
Mechanism of Action
s-Tritylcysteinyl-s-tritylcysteine exerts its effects primarily by inhibiting the activity of kinesin Eg5. This inhibition prevents the separation of duplicated centrosomes and the formation of bipolar spindles, leading to cell cycle arrest in the M phase. The compound binds to the catalytic domain of Eg5, inhibiting its ATPase activity and blocking mitotic progression . This mechanism makes it a potent anticancer agent.
Comparison with Similar Compounds
Similar Compounds
s-Trityl-l-cysteine: Known for its anticancer activity and inhibition of kinesin Eg5.
s-Trityl-l-histidine: A derivative used as a scaffold for developing SIRT2 inhibitors.
Uniqueness
s-Tritylcysteinyl-s-tritylcysteine is unique due to its dual trityl protection, which enhances its stability and allows for specific functionalization. Its ability to inhibit kinesin Eg5 with high potency makes it a valuable compound in cancer research and therapeutic development .
Properties
CAS No. |
35959-69-4 |
|---|---|
Molecular Formula |
C44H40N2O3S2 |
Molecular Weight |
708.9 g/mol |
IUPAC Name |
2-[(2-amino-3-tritylsulfanylpropanoyl)amino]-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C44H40N2O3S2/c45-39(31-50-43(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35)41(47)46-40(42(48)49)32-51-44(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30,39-40H,31-32,45H2,(H,46,47)(H,48,49) |
InChI Key |
LFEFTIFZIBYSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















